Isotopic Purity and Metabolic Tracing Applications of L-O-Phosphoserine-13C3,15N: A Technical Guide
Isotopic Purity and Metabolic Tracing Applications of L-O-Phosphoserine-13C3,15N: A Technical Guide
Executive Summary
Stable isotope-labeled compounds are the cornerstone of modern metabolomics, enabling the precise quantification of metabolic fluxes and pharmacokinetic profiling. L-O-Phosphoserine-13C3,15N (CAS: 2734706-69-3) is a highly enriched tracer utilized primarily to interrogate the de novo serine synthesis pathway (SSP) and neuroreceptor dynamics.
This technical guide answers the critical question regarding its isotopic purity, outlines its structural and chemical specifications, and provides self-validating analytical protocols for researchers and drug development professionals.
Chemical and Isotopic Specifications
To ensure high-fidelity metabolic tracing, L-O-Phosphoserine-13C3,15N is synthesized with strict isotopic purity standards. The incorporation of three 13C atoms and one 15N atom allows for the simultaneous tracking of the carbon backbone (derived from glycolysis) and the amino group (donated by glutamate).
What is the isotopic purity of L-O-Phosphoserine-13C3,15N? The industry standard for the isotopic purity of L-O-Phosphoserine-13C3,15N is >95% , with Certificates of Analysis (CoA) routinely reporting an isotopic enrichment of 99.0% to 99.2% atom % (where the unlabeled d0 fraction is often 0.00%) [2][3].
Causality of High Isotopic Purity: An isotopic purity of >99% ensures that the natural abundance background (M+0) is negligible. This prevents artifactual signal interference when calculating the fractional enrichment of downstream metabolites, ensuring that the mass shift observed in mass spectrometry is strictly due to enzymatic conversion rather than isotopic impurities.
Quantitative Specifications Summary
| Parameter | Specification / Value |
| Analyte Name | L-O-Phosphoserine-13C3,15N |
| Synonyms | O-Phospho-L-serine-13C3,15N; L-Serine O-phosphate-13C3,15N |
| Labeled CAS Number | 2734706-69-3 |
| Unlabeled CAS Number | 407-41-0 |
| Molecular Formula | 13C3 H8 15N O6 P |
| Molecular Weight | 189.04 g/mol |
| Chemical Purity (HPLC/ELSD) | > 95% (Typically ≥ 99.19%) |
| Isotopic Purity | > 95% (Typically 99.0% - 99.2% atom % enrichment) |
The Mechanistic Role of L-O-Phosphoserine in Metabolism
L-O-Phosphoserine is the direct, immediate precursor to L-serine in the de novo serine synthesis pathway. In this highly conserved metabolic cascade, 3-phosphoglycerate (3-PG) is oxidized to 3-phosphohydroxypyruvate (3-PHP), transaminated to L-O-phosphoserine by phosphoserine aminotransferase 1 (PSAT1), and finally dephosphorylated by phosphoserine phosphatase (PSPH) to yield L-serine.
Beyond its metabolic role, L-O-Phosphoserine acts as an agonist at group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8) and as a potent antagonist for mGluR1 and mGluR2 [1].
De Novo Serine Synthesis Pathway (SSP) highlighting L-O-Phosphoserine conversion to L-Serine.
Validating Isotopic Purity: LC-MS/MS Methodology
Before deploying L-O-Phosphoserine-13C3,15N in biological assays, its isotopic purity must be empirically verified. Because phosphoserine is highly polar and negatively charged at physiological pH, standard reversed-phase (C18) chromatography yields poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the mechanistic choice, as it retains polar analytes via partitioning into a water-enriched layer on the stationary phase.
Step-by-Step Protocol: Isotopic Purity Validation
This protocol is designed as a self-validating system; the inclusion of an unlabeled standard and solvent blanks ensures that the calculated M+4 fraction is free from matrix effects or carryover.
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Sample Preparation :
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Dissolve the L-O-Phosphoserine-13C3,15N standard in LC-MS grade water to create a 1 mg/mL stock.
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Dilute to a 1 µM working solution in 80% Acetonitrile / 20% Water containing 20 mM ammonium acetate (pH 9.0) to match the initial HILIC mobile phase conditions.
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Chromatographic Separation (HILIC) :
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Column: ZIC-pHILIC (Polymeric) or equivalent amide column (2.1 x 100 mm, 5 µm).
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Mobile Phase A: 20 mM Ammonium Carbonate in Water (pH 9.0).
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Mobile Phase B: 100% Acetonitrile.
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Gradient: Start at 80% B, ramp down to 20% B over 15 minutes to elute the highly polar phosphoserine.
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Mass Spectrometry (ESI- MS) :
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Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. The phosphate group readily loses a proton, yielding a strong [M-H]- signal.
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Monitor the M+0 (unlabeled, m/z 184.0) and M+4 (fully labeled, m/z 188.0) precursor ions.
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Data Processing & Causality :
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Calculate the M+4 fraction relative to the sum of all isotopologues (M+0 to M+4).
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Apply natural abundance correction matrices (e.g., using IsoCor software) to account for naturally occurring 13C, 15N, and 18O isotopes.
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Self-Validation: Run a blank (solvent only) and an unlabeled L-O-Phosphoserine standard to confirm the absence of M+4 background and establish the baseline isotopic distribution.
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LC-MS/MS analytical workflow for validating the isotopic purity of stable isotope-labeled tracers.
In Vitro Metabolic Tracing Protocol
To track the conversion of L-O-Phosphoserine to L-serine and its downstream incorporation into cellular biomass, follow this standardized in vitro workflow:
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Media Preparation : Formulate custom DMEM lacking unlabeled L-serine and L-O-phosphoserine. Supplement with 10% dialyzed Fetal Bovine Serum (dFBS) to remove endogenous, unlabeled amino acids that could dilute the tracer signal.
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Tracer Introduction : Add L-O-Phosphoserine-13C3,15N to the media at physiological concentrations (e.g., 100-500 µM, depending on the specific cell line's reliance on the SSP).
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Incubation : Culture cells for 24-48 hours to achieve isotopic steady state.
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Metabolite Extraction : Rapidly quench cellular metabolism by washing cells with ice-cold PBS, followed by immediate extraction using 80% cold methanol (-80°C). Centrifuge at 15,000 x g for 15 minutes to precipitate proteins.
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Analysis : Analyze the supernatant via the HILIC-LC-MS/MS protocol described in Section 3, tracking the M+4 mass shift in L-serine (m/z 104.0 -> 108.0 in ESI-) to confirm PSPH enzymatic activity and flux.
